![molecular formula C4H3BrN2O B1374100 5-Bromo-1H-imidazole-2-carbaldehyde CAS No. 1260876-31-0](/img/structure/B1374100.png)
5-Bromo-1H-imidazole-2-carbaldehyde
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Overview
Scientific Research Applications
Synthesis of Substituted Imidazoles
5-Bromo-1H-imidazole-2-carbaldehyde: is a valuable precursor in the synthesis of various substituted imidazoles . These heterocycles are integral to functional molecules used in numerous applications, from pharmaceuticals to materials science. The compound’s reactivity allows for regiocontrolled synthesis, enabling precise modifications and the creation of compounds with desired properties.
Pharmaceutical Drug Development
This compound serves as a key synthon in the development of new drugs . Its imidazole ring is a common motif in many therapeutic agents, and its modification leads to compounds with a wide range of biological activities, including antibacterial, antiviral, and antitumor effects. The bromine atom in particular offers a reactive site for further functionalization, crucial in medicinal chemistry.
Biological Studies
In biology, 5-Bromo-1H-imidazole-2-carbaldehyde is used to study and develop new compounds with potential biological activities . Its derivatives have been explored for their antimicrobial potential, providing insights into new treatments for infectious diseases.
Materials Science
The compound finds applications in materials science, particularly in the synthesis of novel materials with specific optical or electronic properties . Its ability to act as a building block for more complex structures makes it a valuable asset in creating advanced materials for various technological applications.
Environmental Science
5-Bromo-1H-imidazole-2-carbaldehyde: can be utilized in environmental science research, particularly in the study of antimicrobial materials that could offer environmentally friendly solutions to microbial contamination .
Analytical Methods
In analytical chemistry, this compound is used to develop new analytical methods. Its structure allows for the creation of specific reagents that can be used to detect or quantify other substances, or as a standard in calibration processes .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 5-bromo-1h-imidazole-2-carbaldehyde, have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by 5-Bromo-1H-imidazole-2-carbaldehyde and their downstream effects would require further investigation.
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
properties
IUPAC Name |
5-bromo-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPRJSFHTBGZGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716888 |
Source
|
Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260876-31-0 |
Source
|
Record name | 5-Bromo-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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